Talipexole

Overview

Description

Talipexole (B-HT920, Domnin) is a dopamine agonist that is marketed as a treatment for Parkinson’s Disease in Japan by Boehringer Ingelheim . It was introduced in 1996 . As of December 2014, it was not approved for marketing in the US nor in Europe . Talipexole is a D2 dopamine receptor agonist and interacts with both pre- and post-synaptic receptors. It also is an α2-adrenergic agonist .

Synthesis Analysis

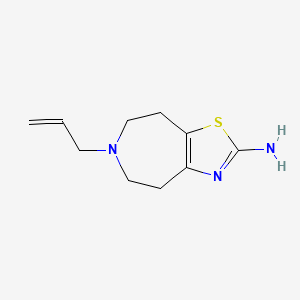

The synthesis of Talipexole involves the N-alkylation of azepan-4-one with allyl bromide in the presence of potassium carbonate to give 1-allyl-azepan-4-one. This is then halogenated with molecular bromine in acetic acid to give 1-allyl-5-bromohexahydro-4-azepinone. The final step involves cyclization with thiourea in refluxing ethanol, completing the synthesis of talipexole .

Molecular Structure Analysis

Talipexole has a molecular formula of C10H15N3S and an average mass of 209.311 Da . The structure of Talipexole includes a 2-aminothiazoloazepane scaffold .

Chemical Reactions Analysis

Talipexole inhibits the reaction where Norepinephrine binds to and results in increased activity of ADRA2A protein . It also binds to and results in increased activity of DRD2 protein .

Physical And Chemical Properties Analysis

Talipexole has a density of 1.2±0.1 g/cm3, a boiling point of 364.6±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 61.1±3.0 kJ/mol and a flash point of 174.3±26.5 °C . The molar refractivity is 61.0±0.3 cm3 .

Scientific Research Applications

Neuroprotective Effects in Parkinson’s Disease

Talipexole has been shown to have neuroprotective effects against MPP±induced apoptosis, a process involved in the death of dopaminergic neurons in Parkinson’s disease. It achieves this through dual actions: directly scavenging reactive oxygen species (ROS) and inducing Bcl-2 expression, which provides potent protection when administered before MPP+ exposure .

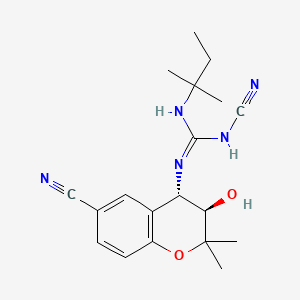

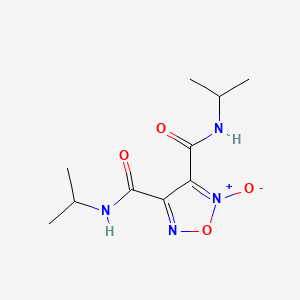

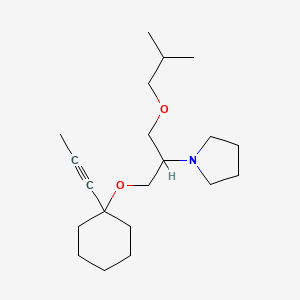

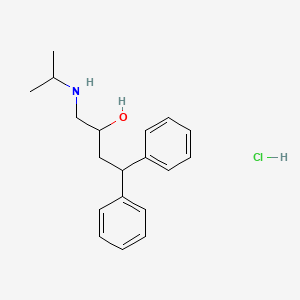

Bitopic Dopamine Receptor Ligand Development

Research has explored Talipexole variations as novel bitopic ligands for dopamine D2 and D3 receptors. These studies aim to develop compounds with high binding affinities that could be beneficial for treating disorders related to these receptors .

Dopamine D2 Receptor Agonist Activity

Talipexole acts as a dopamine D2 receptor agonist, with activity at both pre- and postsynaptic D2 receptors. This property makes it useful in improving motor activity and parkinsonian symptoms, especially when combined with levodopa, another Parkinson’s disease medication .

Clinical Trials for Parkinson’s Disease

Clinical trials have demonstrated that Talipexole significantly improves parkinsonian symptoms such as akinesia, rigidity, tremor, and gait disturbances in patients with Parkinson’s disease .

5. Marketed Treatment for Parkinson’s Disease in Japan In Japan, Talipexole is marketed as a treatment for Parkinson’s disease under the name Domnin by Boehringer Ingelheim. It was introduced in 1996 and remains a therapeutic option for patients in this region .

6. Transition Studies from Talipexole to Other Treatments Studies have been conducted to assess the safety, tolerability, and efficacy of switching from Talipexole (Domnin) to other treatments like pramipexole (BI Sifrol) in patients with Parkinson’s disease. These studies are crucial for understanding the management of medication transitions in clinical practice .

Mechanism of Action

Mode of Action

As a D2 dopamine receptor agonist , talipexole interacts with both pre- and post-synaptic receptors . By mimicking the action of dopamine, it stimulates these receptors, leading to changes in the neuron’s activity and ultimately affecting the communication between neurons. As an α2-adrenergic agonist , it binds to α2-adrenergic receptors, inhibiting the release of norepinephrine and reducing the activity of post-synaptic neurons .

Biochemical Pathways

dopaminergic pathways in the brain, which are involved in motor control and reward. Its action on α2-adrenergic receptors may affect the adrenergic pathways involved in responses to stress and panic .

Result of Action

Talipexole’s action on D2 dopamine receptors and α2-adrenergic receptors can lead to various molecular and cellular effects. In a primate model of Parkinson’s disease, talipexole dose-dependently improved motor activity and parkinsonian symptoms . It has also been shown to induce an increase in antiapoptotic Bcl-2 protein level, inhibit ROS production, p53 expression, and cleavages of caspase-3 and PARP .

Safety and Hazards

When handling Talipexole, it is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

properties

IUPAC Name |

6-prop-2-enyl-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3S/c1-2-5-13-6-3-8-9(4-7-13)14-10(11)12-8/h2H,1,3-7H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSSDEDRBUKTQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC2=C(CC1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046321 | |

| Record name | Talipexole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Talipexole | |

CAS RN |

101626-70-4 | |

| Record name | Talipexole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101626-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talipexole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101626704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talipexole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALIPEXOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AM2J46Z1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-Hydroxy-2-[(1-methyl-2-phenoxyethyl)amino]propyl]phenyl pivalate](/img/structure/B1662741.png)